Psncbam-1

Catalog No.
S540559
CAS No.
877202-74-9
M.F
C22H21ClN4O
M. Wt
392.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Psncbam-1

CAS Number

877202-74-9

Product Name

Psncbam-1

IUPAC Name

1-(4-chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea

Molecular Formula

C22H21ClN4O

Molecular Weight

392.9 g/mol

InChI

InChI=1S/C22H21ClN4O/c23-17-9-11-18(12-10-17)24-22(28)25-19-6-3-5-16(15-19)20-7-4-8-21(26-20)27-13-1-2-14-27/h3-12,15H,1-2,13-14H2,(H2,24,25,28)

InChI Key

HDAYFSFWIPRJSO-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=CC=CC(=N2)C3=CC(=CC=C3)NC(=O)NC4=CC=C(C=C4)Cl

Solubility

Soluble in DMSO

Synonyms

1-(4-chlorophenyl)-3-(3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl)urea, PSNCBAM-1

Canonical SMILES

C1CCN(C1)C2=CC=CC(=N2)C3=CC(=CC=C3)NC(=O)NC4=CC=C(C=C4)Cl

Description

The exact mass of the compound Psncbam-1 is 392.1404 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Urea - Phenylurea Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Selective Antagonist of CB1 Receptors

PSNCBAM-1 acts as a non-competitive antagonist for Cannabinoid Receptor Type 1 (CB1). This means it binds to a site on the CB1 receptor distinct from the natural ligand (cannabinoid), preventing its activation [1]. This selective targeting minimizes interference from other molecules and allows researchers to isolate the effects of CB1 inhibition.

Here's a link to a study that explores the functional effects of PSNCBAM-1 on inhibitory neurotransmission at mouse interneuron-Purkinje cell synapses: Functional effects of the CB1 allosteric antagonist PSNCBAM-1 on inhibitory neurotransmission at mouse interneurone-Purkinje cell synapses:

PSNCBAM-1, chemically known as 1-(4-chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea, is a novel allosteric modulator of the cannabinoid receptor type 1 (CB1). This compound has garnered attention due to its unique mechanism of action as a negative allosteric modulator, which distinguishes it from traditional competitive antagonists. PSNCBAM-1 was identified through high-throughput screening methods and has shown promise in modulating CB1 receptor activity, particularly in relation to obesity and appetite regulation .

Psncbam-1 acts as a negative allosteric modulator of CB1R. Unlike antagonists that bind directly to the same site as natural cannabinoids (orthosteric site), Psncbam-1 binds to a different site on the receptor, altering its shape and reducing its activity [, ]. This mechanism reduces the effects of cannabinoid signaling, potentially leading to decreased food intake and body weight [].

PSNCBAM-1 primarily engages in non-competitive interactions with the CB1 receptor. It enhances the binding of orthosteric agonists while simultaneously reducing the efficacy of inverse agonists. This dual functionality suggests that PSNCBAM-1 forms a ternary complex with the receptor and an agonist, leading to altered signaling pathways rather than simply displacing agonists from their binding sites . Notably, it has been observed to reduce the binding of inverse agonists without completely inhibiting their effects, indicating a complex interaction profile .

In vivo studies have demonstrated that PSNCBAM-1 significantly affects food intake and body weight in rodent models. Its ability to modulate appetite makes it a candidate for obesity treatment. The compound's action is characterized by its allosteric modulation of the CB1 receptor, which results in reduced feeding behavior without directly blocking the receptor . Furthermore, research indicates that PSNCBAM-1 can influence metabolic pathways associated with endocannabinoids, enhancing our understanding of its potential therapeutic applications .

The synthesis of PSNCBAM-1 involves several key steps:

  • Starting Materials: The synthesis begins with commercially available 1,3-dibromobenzene.
  • Monoamination: This compound undergoes monoamination with pyrrolidine using a palladium-catalyzed reaction.
  • Suzuki Coupling: A subsequent Suzuki cross-coupling reaction introduces a nitrophenyl group.
  • Final Steps: The final product is obtained through reactions involving isocyanates and various coupling agents under controlled conditions .

These synthetic pathways have been optimized to enhance yield and purity, producing PSNCBAM-1 with high fidelity.

PSNCBAM-1's primary application lies in pharmacology, particularly in the context of cannabinoid research and obesity treatment. Its role as an allosteric modulator presents new avenues for drug development targeting metabolic disorders linked to cannabinoid signaling. Additionally, its unique properties may contribute to advancements in understanding cannabinoid receptor pharmacodynamics and therapeutic strategies for related conditions .

Research on PSNCBAM-1 has focused on its interactions with various ligands at the CB1 receptor. Studies indicate that it not only modifies the binding affinity of traditional agonists but also alters downstream signaling pathways associated with these receptors. Interaction studies have employed techniques such as radioligand binding assays and GTPγS binding assays to elucidate these mechanisms . Such studies are crucial for understanding how PSNCBAM-1 can be utilized in therapeutic contexts.

Several compounds share structural similarities or functional roles with PSNCBAM-1. These include:

Compound NameStructure TypeModulation TypeUnique Features
SR141716APyrazole derivativeCompetitive antagonistFirst selective CB1 antagonist; well-studied
AM251Benzoylindole derivativeCompetitive antagonistKnown for its effects on pain and anxiety
JZL184Carbamate derivativeInhibitor of FAAHFocused on enhancing endocannabinoid levels
O-2050Diarylurea derivativeAllosteric modulatorSimilar mechanism but different receptor specificity

PSNCBAM-1's uniqueness lies in its ability to act as a negative allosteric modulator rather than a competitive antagonist, providing a distinct approach to influencing CB1 receptor activity without completely blocking its function .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

392.1403890 g/mol

Monoisotopic Mass

392.1403890 g/mol

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

P34SC5V6W2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

PSNCBAM-1

Dates

Modify: 2023-08-15
1: Wang X, Horswill JG, Whalley BJ, Stephens GJ. Effects of the allosteric antagonist 1-(4-chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea (PSNCBAM-1) on CB1 receptor modulation in the cerebellum. Mol Pharmacol. 2011 Apr;79(4):758-67. doi: 10.1124/mol.110.068197. PubMed PMID: 21189269.
2: German N, Decker AM, Gilmour BP, Gay EA, Wiley JL, Thomas BF, Zhang Y. Diarylureas as allosteric modulators of the cannabinoid CB1 receptor: structure-activity relationship studies on 1-(4-chlorophenyl)-3-{3-[6-(pyrrolidin-1-yl)pyridin-2-yl]phenyl}urea (PSNCBAM-1). J Med Chem. 2014 Sep 25;57(18):7758-69. doi: 10.1021/jm501042u. PubMed PMID: 25162172; PubMed Central PMCID: PMC4175001.
3: Horswill JG, Bali U, Shaaban S, Keily JF, Jeevaratnam P, Babbs AJ, Reynet C, Wong Kai In P. PSNCBAM-1, a novel allosteric antagonist at cannabinoid CB1 receptors with hypophagic effects in rats. Br J Pharmacol. 2007 Nov;152(5):805-14. PubMed PMID: 17592509; PubMed Central PMCID: PMC2190018.
4: Cawston EE, Redmond WJ, Breen CM, Grimsey NL, Connor M, Glass M. Real-time characterization of cannabinoid receptor 1 (CB1 ) allosteric modulators reveals novel mechanism of action. Br J Pharmacol. 2013 Oct;170(4):893-907. doi: 10.1111/bph.12329. PubMed PMID: 23937487; PubMed Central PMCID: PMC3799602.
5: Straiker A, Mitjavila J, Yin D, Gibson A, Mackie K. Aiming for allosterism: Evaluation of allosteric modulators of CB1 in a neuronal model. Pharmacol Res. 2015 Sep;99:370-6. doi: 10.1016/j.phrs.2015.07.017. PubMed PMID: 26211948; PubMed Central PMCID: PMC4574285.
6: Kulkarni PM, Kulkarni AR, Korde A, Tichkule RB, Laprairie RB, Denovan-Wright EM, Zhou H, Janero DR, Zvonok N, Makriyannis A, Cascio MG, Pertwee RG, Thakur GA. Novel Electrophilic and Photoaffinity Covalent Probes for Mapping the Cannabinoid 1 Receptor Allosteric Site(s). J Med Chem. 2016 Jan 14;59(1):44-60. doi: 10.1021/acs.jmedchem.5b01303. PubMed PMID: 26529344; PubMed Central PMCID: PMC4716578.
7: Fay JF, Farrens DL. The membrane proximal region of the cannabinoid receptor CB1 N-terminus can allosterically modulate ligand affinity. Biochemistry. 2013 Nov 19;52(46):8286-94. doi: 10.1021/bi400842k. PubMed PMID: 24206272; PubMed Central PMCID: PMC3938390.
8: Laprairie RB, Kulkarni AR, Kulkarni PM, Hurst DP, Lynch D, Reggio PH, Janero DR, Pertwee RG, Stevenson LA, Kelly ME, Denovan-Wright EM, Thakur GA. Mapping Cannabinoid 1 Receptor Allosteric Site(s): Critical Molecular Determinant and Signaling Profile of GAT100, a Novel, Potent, and Irreversibly Binding Probe. ACS Chem Neurosci. 2016 Jun 15;7(6):776-98. doi: 10.1021/acschemneuro.6b00041. PubMed PMID: 27046127.
9: Baillie GL, Horswill JG, Anavi-Goffer S, Reggio PH, Bolognini D, Abood ME, McAllister S, Strange PG, Stephens GJ, Pertwee RG, Ross RA. CB(1) receptor allosteric modulators display both agonist and signaling pathway specificity. Mol Pharmacol. 2013 Feb;83(2):322-38. doi: 10.1124/mol.112.080879. PubMed PMID: 23160940; PubMed Central PMCID: PMC3558808.
10: Khurana L, Fu BQ, Duddupudi AL, Liao YH, Immadi SS, Kendall DA, Lu D. Pyrimidinyl Biphenylureas: Identification of New Lead Compounds as Allosteric Modulators of the Cannabinoid Receptor CB(1). J Med Chem. 2017 Jan 19. doi: 10.1021/acs.jmedchem.6b01448. [Epub ahead of print] PubMed PMID: 28059509.

Explore Compound Types